3-Nitroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitroquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPRPEJLFKCOAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299559 |

Source

|

| Record name | 4-Amino-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42606-33-7 |

Source

|

| Record name | 42606-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitroquinolin-4-amine chemical structure and properties

An In-Depth Technical Guide to 3-Nitroquinolin-4-amine: Structure, Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is recognized as a "privileged structure" in the field of medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its versatile nature allows for substitutions that can fine-tune its pharmacological profile. Among these, the strategic placement of nitro (NO₂) and amino (NH₂) groups can profoundly influence a molecule's electronic properties and its interactions with biological targets. This has led to the development of potent therapeutic agents, including anticancer[2] and anticonvulsant compounds.[3]

This compound, in particular, emerges as a compound of significant interest. The presence of an electron-withdrawing nitro group at the 3-position and an electron-donating amino group at the 4-position creates a unique electronic environment that can be exploited for targeted drug design. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the chemical structure, physicochemical properties, synthesis, characterization, biological activities, and safety considerations associated with this compound.

Part 1: Molecular Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research and development. This section details the structural identity and key physicochemical parameters of this compound, which are predictive of its behavior in both chemical and biological systems.

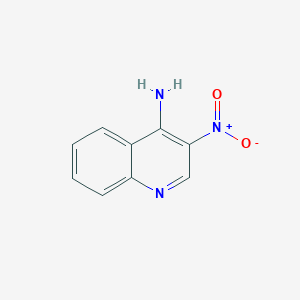

Chemical Structure

The molecule consists of a bicyclic quinoline core, functionalized with a nitro group at position C3 and an amine group at position C4.

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

Chemical Identifiers

For unambiguous identification and cross-referencing in literature and databases, a standardized set of identifiers is crucial.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Amino-3-nitroquinoline, 3-nitro-4-aminoquinoline | |

| CAS Number | 42606-33-7 | |

| Molecular Formula | C₉H₇N₃O₂ | |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)[O-])N | |

| InChI | InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11) |

Physicochemical Properties

These computed properties offer insights into the molecule's potential pharmacokinetic behavior, such as absorption and distribution. The XLogP3 value, for instance, suggests moderate lipophilicity.

| Property | Value | Reference |

| Molecular Weight | 189.17 g/mol | |

| XLogP3-AA | 1.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Exact Mass | 189.053826475 Da | |

| Topological Polar Surface Area | 84.7 Ų |

Part 2: Synthesis and Characterization

The synthesis of this compound can be approached through several routes. A logical and commonly employed strategy involves the modification of a pre-formed quinoline core. This section outlines a plausible synthetic pathway and the analytical techniques required for structural verification.

Synthetic Strategy: A Logical Workflow

A robust synthesis begins with a readily available precursor, such as 4-hydroxyquinoline. The process involves a key nitration step to introduce the nitro group, followed by conversion of the hydroxyl group to an amine. This multi-step approach allows for controlled functionalization of the quinoline ring. The causality is clear: nitration of the activated ring is followed by a nucleophilic substitution to install the final amine.

Caption: A plausible synthetic pathway to this compound.

Exemplary Experimental Protocol

The following protocol is a representative method adapted from procedures for analogous compounds.[3] Each step is designed for high yield and purity.

-

Nitration of 4-Hydroxyquinoline:

-

Rationale: To introduce the nitro group at the C3 position via electrophilic aromatic substitution. The hydroxyl group at C4 activates the ring, directing the substitution.

-

Procedure: Dissolve 4-hydroxyquinoline in concentrated sulfuric acid at 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C. Stir for 2-3 hours, then pour the mixture onto crushed ice. The resulting precipitate, 4-hydroxy-3-nitroquinoline, is filtered, washed with water, and dried.

-

-

Chlorination of 4-Hydroxy-3-nitroquinoline:

-

Rationale: To convert the hydroxyl group into a good leaving group (chloride) for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.

-

Procedure: Reflux a mixture of 4-hydroxy-3-nitroquinoline and an excess of phosphorus oxychloride for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the solid 4-chloro-3-nitroquinoline is collected by filtration.

-

-

Amination of 4-Chloro-3-nitroquinoline:

-

Rationale: To displace the chloride at C4 with an amino group via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group at C3 activates the C4 position for this attack.

-

Procedure: Suspend 4-chloro-3-nitroquinoline in a suitable solvent like ethanol in a sealed pressure vessel. Saturate the solution with ammonia gas at low temperature and then heat at 100-120°C for several hours. After cooling, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Spectroscopic Characterization

Structural confirmation is a self-validating system where data from multiple orthogonal techniques must converge.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Expected Peaks: The IR spectrum provides a functional group fingerprint. Key absorptions are expected for:

-

N-H Stretching (Amine): Two distinct, sharp bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (R-NH₂).[4]

-

N-O Stretching (Nitro): Two strong bands, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

-

N-H Bending (Amine): A band in the 1650-1580 cm⁻¹ region.[4]

-

C-N Stretching (Aromatic Amine): A strong band typically found between 1335-1250 cm⁻¹.[4]

-

C=C & C=N Stretching (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

-

Protocol: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Acquire the spectrum using an FT-IR spectrometer.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will reveal the electronic environment of each hydrogen atom.

-

Aromatic Protons (H5-H8): Expect complex multiplets in the downfield region (~7.0-9.0 ppm) corresponding to the protons on the benzene portion of the quinoline ring.

-

Aromatic Proton (H2): A singlet is expected for the proton at the C2 position, likely in the 8.5-9.5 ppm range, deshielded by the adjacent nitrogen and the nitro group.

-

Amine Protons (-NH₂): A broad singlet in the 5.0-7.0 ppm range, which is exchangeable with D₂O.[5] The exact chemical shift can be highly dependent on solvent and concentration.[5]

-

-

¹³C NMR: The carbon spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the nitro (C3) and amino (C4) groups will be significantly shifted due to the strong electronic effects of these substituents.

-

-

Mass Spectrometry (MS):

-

Analysis: High-Resolution Mass Spectrometry (HRMS) using a technique like ESI-TOF is essential for confirming the elemental composition.[6]

-

Expected Ion: The primary observation should be the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's exact mass (189.0538 Da).

-

Part 3: Biological Activity and Therapeutic Potential

The unique arrangement of functional groups in this compound makes it a compelling candidate for biological investigation. The nitro group, in particular, can act as both a pharmacophore and a potential toxicophore, with its biological effects often dependent on its enzymatic reduction in vivo.[7][8]

Anticancer Activity: Targeting EGFR

Research has specifically identified the 3-nitroquinoline framework as a promising scaffold for developing novel anticancer agents.[2] A key strategy involves designing these molecules to inhibit the Epidermal Growth Factor Receptor (EGFR), a kinase that is often overexpressed in various human cancers, such as epidermoid carcinoma and certain breast cancers.[2] The inhibition of EGFR blocks downstream signaling pathways that are critical for cell proliferation and survival. Several 3-nitroquinoline derivatives have demonstrated potent antiproliferative effects against EGFR-overexpressing tumor cell lines, with IC₅₀ values in the micromolar to nanomolar range.[2]

Caption: Mechanism of action via inhibition of the EGFR signaling pathway.

Other Potential Applications

The broader chemical class of substituted nitroquinolines and related heterocycles suggests other therapeutic avenues worth exploring:

-

Anticonvulsant Activity: Related structures, such as 4-amino-3-nitroquinolin-2-ones, have been synthesized and shown to possess anticonvulsant properties in animal models.[3]

-

Antibacterial Activity: The quinoline core is central to many antibacterial agents.[9] While not specifically documented for this compound, related amino/nitro substituted heterocycles have demonstrated activity against bacteria like Staphylococcus aureus.[10]

Part 4: Safety, Handling, and Storage

As with any biologically active compound, adherence to strict safety protocols is mandatory. The following information is based on data for 4-amino-3-nitroquinoline.[11]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Handle in accordance with good industrial hygiene and safety practices.[11]

-

Avoid dust formation and breathing dust, vapors, or gas.[11]

-

Use in a well-ventilated area or under a fume hood.

-

Eye/Face Protection: Wear safety glasses with side-shields.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[11]

-

-

Storage and Stability:

Conclusion

This compound represents a strategically designed molecule with significant potential in medicinal chemistry. Its defined structure, characterized by a potent combination of a nitro and an amino group on the privileged quinoline scaffold, makes it a valuable intermediate and a promising lead for drug discovery. The documented success of the 3-nitroquinoline framework in targeting EGFR for anticancer therapy highlights the most immediate and compelling application for this compound class. Further investigations into its potential anticonvulsant and antimicrobial activities are warranted. This guide provides the foundational knowledge required for researchers to handle, synthesize, and further explore the therapeutic promise of this intriguing molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 280005, this compound. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol. Available: [Link]

-

Ukrainets, I. V., et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Pharmaceutical Chemistry Journal, 53, 201–207. Available: [Link]

-

Al-Ostoot, F.H., et al. (2023). Synthesis of nitroquinoline derivatives. ResearchGate. Available: [Link]

-

Sinfoo (2010). MSDS of 4-Amino-3-nitroquinoline. Available: [Link]

-

Nycz, J. E., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4272. Available: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available: [Link]

-

Al-Ostoot, F.H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(19), 6934. Available: [Link]

-

Sławiński, J., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 20(15), 3804. Available: [Link]

-

LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available: [Link]

-

Medina-Franco, J.L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. Available: [Link]

-

Zhang, H. Z., et al. (2007). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 28(6), 906–912. Available: [Link]

-

Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 13684–13697. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-amino-3-nitroquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The primary focus is on a robust and well-documented three-step synthetic route commencing from 4-hydroxyquinoline. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, safety considerations, and characterization data for the intermediates and the final product. The causality behind experimental choices is elucidated to provide a practical and scientifically rigorous resource for the laboratory-scale synthesis of this important molecule.

Introduction and Significance

4-Amino-3-nitroquinoline is a crucial scaffold in the synthesis of a variety of biologically active compounds. Its structure, featuring both an amino and a nitro group on the quinoline core, provides multiple points for further chemical modification, making it a versatile building block in the development of novel therapeutics. A notable application of its derivatives is in the field of immunology, where related compounds have shown potential as immune response modifiers. A prominent example is the downstream synthesis of Imiquimod from the precursor 4-chloro-3-nitroquinoline, which is directly synthesized from the intermediates discussed herein.[1] Understanding the efficient and reliable synthesis of 4-amino-3-nitroquinoline is therefore of paramount importance for researchers engaged in the discovery of new chemical entities.

This guide will focus on a validated three-step synthesis, which is a common and scalable method for producing 4-amino-3-nitroquinoline. The pathway involves:

-

Nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline.

-

Chlorination of 4-hydroxy-3-nitroquinoline to produce the key intermediate, 4-chloro-3-nitroquinoline.

-

Amination of 4-chloro-3-nitroquinoline to afford the final product, 4-amino-3-nitroquinoline.

Each step will be discussed in detail, with an emphasis on the underlying chemical principles that govern the reactions, ensuring a deep understanding of the synthetic process.

The Synthetic Pathway: A Mechanistic Perspective

The overall synthetic route from 4-hydroxyquinoline to 4-amino-3-nitroquinoline is a classic example of electrophilic and nucleophilic aromatic substitution on a heterocyclic system.

Caption: Simplified SNAr mechanism for the amination step.

The resonance stabilization provided by the nitro group delocalizes the negative charge, lowering the activation energy for the formation of the Meisenheimer complex, which is the rate-determining step. The subsequent loss of the chloride ion is rapid and restores the aromaticity of the quinoline ring, yielding the final product.

Experimental Protocols

The following protocols are compiled from established literature procedures and are intended for laboratory-scale synthesis. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.

Synthesis of 4-Hydroxy-3-nitroquinoline (Intermediate I)

Materials:

-

4-Hydroxyquinoline

-

Propionic acid

-

70% Nitric acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxyquinoline (e.g., 0.18 mol) in propionic acid (e.g., 250 mL).

-

Heat the mixture to approximately 125 °C with stirring.

-

Add 70% nitric acid (e.g., 0.36 mol) dropwise to the heated solution.

-

After the addition is complete, continue stirring at 125 °C for an additional 10 minutes.

-

Allow the reaction mixture to cool to room temperature, then dilute with ethanol.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid sequentially with ethanol, water, and then ethanol again.

-

Dry the product to obtain 4-hydroxy-3-nitroquinoline as a light yellow powder.

Synthesis of 4-Chloro-3-nitroquinoline (Intermediate II)

Materials:

-

4-Hydroxy-3-nitroquinoline

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Ice water

Procedure:

-

Suspend 4-hydroxy-3-nitroquinoline (e.g., 98.4 mmol) in dichloromethane (e.g., 150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. [2]2. Sequentially add thionyl chloride (e.g., 236 mmol) and N,N-dimethylformamide (e.g., 118 mmol) to the suspension. [2]3. Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitor by TLC). [2]4. After completion, cool the reaction mixture and slowly pour it into ice water with stirring.

-

The product will precipitate out of the aqueous layer.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Synthesis of 4-Amino-3-nitroquinoline (Final Product)

Materials:

-

4-Chloro-3-nitroquinoline

-

Concentrated aqueous ammonia solution

-

Suitable solvent (e.g., ethanol or dioxane)

-

Sealed pressure vessel

Procedure:

-

In a pressure vessel, dissolve 4-chloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol.

-

Add an excess of concentrated aqueous ammonia solution (e.g., 10-20 eq). [3]3. Seal the vessel and heat the mixture to 120-150 °C with stirring for 12-24 hours. [3]4. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature before carefully opening it.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-amino-3-nitroquinoline as a yellow to green solid. [4]

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 201-203 | Off-white to tan crystalline solid |

| 4-Hydroxy-3-nitroquinoline | C₉H₆N₂O₃ | 190.16 | >300 | Light yellow powder |

| 4-Chloro-3-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 121-122 [1][5] | White to off-white crystalline powder [1] |

| 4-Amino-3-nitroquinoline | C₉H₇N₃O₂ | 189.17 | 261-262 [4] | Yellow to green solid [4] |

Characterization Notes:

-

¹H and ¹³C NMR Spectroscopy: The structures of the starting material, intermediates, and the final product should be confirmed using NMR spectroscopy. The aromatic protons and carbons will show characteristic shifts that change predictably with the substitution pattern at each step.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions by observing the appearance and disappearance of key functional group vibrations, such as the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the N-H stretches of the final amino group.

-

Mass Spectrometry (MS): The molecular weight of each compound can be confirmed by mass spectrometry, which will show the expected molecular ion peak.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The following are key safety considerations for the reagents used in this synthesis:

-

Nitric Acid (Concentrated): Is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Always handle in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Thionyl Chloride (SOCl₂): Is a corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO₂). [5][6]It can cause severe burns to the skin, eyes, and respiratory tract. [5][6]Always handle in a fume hood, and ensure that all glassware is dry. Avoid inhalation of vapors. [5]* Propionic Acid: Is a corrosive liquid and can cause skin and eye burns. Handle with care in a well-ventilated area.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Ammonia (Concentrated): Is a corrosive and toxic gas/solution with a pungent odor. It can cause severe irritation and burns to the respiratory tract, skin, and eyes. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of all potential hazards and handling procedures.

Conclusion

The synthesis of 4-amino-3-nitroquinoline via the three-step sequence of nitration, chlorination, and amination from 4-hydroxyquinoline is a reliable and well-understood process. This guide has detailed the mechanistic underpinnings of each reaction, provided practical experimental protocols, and highlighted crucial safety information. By understanding the "why" behind each step—the role of the activating hydroxyl group in nitration, the necessity of converting it to a good leaving group, and the activation of the ring towards SNAr by the nitro group—researchers can confidently approach the synthesis of this valuable chemical intermediate. The successful synthesis and purification of 4-amino-3-nitroquinoline open the door to further derivatization and the exploration of new chemical entities in the ongoing quest for novel therapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application.

- Makosza, M., & Bialecki, M. (2012). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 17(11), 13451-13465.

- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

Chemistry Stack Exchange. (2019, January 28). Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.

-

PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]

- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

- Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J. 13(2):122.

- El-Gendy, Z. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(3), 270-279.

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

-

MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.

- Stoyanov, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(12), 2289.

- Borodkin, G. I., et al. (2007). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Chemical Bulletin, 56(1), 183-186.

- Fadda, A. A., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 9(4), 424-444.

-

PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-3-nitroquinoline: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-nitrophenol [webbook.nist.gov]

- 5. 4-Chloro-3-nitroquinoline | CAS#:39061-97-7 | Chemsrc [chemsrc.com]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Nitroquinolin-4-amine

An In-depth Technical Guide to 3-Nitroquinolin-4-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 42606-33-7).[1][2] As a key intermediate in medicinal chemistry, understanding its characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical parameters, spectral signature, reactivity, and established safety protocols. The causality behind experimental choices and the significance of its structural features are explained to provide field-proven insights.

Core Molecular and Physicochemical Profile

This compound, also known as 4-Amino-3-nitroquinoline, is a heterocyclic aromatic amine.[1][2] The presence of both an electron-donating amine group and an electron-withdrawing nitro group on the quinoline scaffold imparts a unique electronic character, making it a valuable building block in organic synthesis. The juxtaposition of these functional groups significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions.

Chemical Structure

The structural framework consists of a quinoline ring system substituted with a nitro group at the C3 position and an amine group at the C4 position.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimentally determined properties of this compound. This data is essential for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| CAS Number | 42606-33-7 | ChemicalBook[2] |

| Melting Point | 261-262 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 405.3 ± 30.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.445 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 5.15 ± 0.50 | ChemicalBook[2] |

| XLogP3-AA | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

XLogP3-AA is a computed octanol/water partition coefficient, indicating moderate lipophilicity.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region.[3] These bands are typically weaker and sharper than O-H stretches.[3]

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines should appear in the 1650-1580 cm⁻¹ range.[3]

-

Nitro Group (NO₂) Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are anticipated around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The aromatic C-N stretching vibration is expected to be a strong band between 1335-1250 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for elucidating the precise atomic connectivity.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, typically in the downfield region (δ 7.0-9.0 ppm). The amine (NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The proton on C2, being adjacent to the heterocyclic nitrogen and between two electron-withdrawing groups, is expected to be the most deshielded of the ring protons.

-

¹³C NMR: The spectrum will display nine distinct carbon signals. The carbons attached to the nitro (C3) and amino (C4) groups will show characteristic shifts influenced by the strong electronic effects of these substituents.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will prominently feature the protonated molecule [M+H]⁺ at m/z 190.18.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule (189.0538 u), which is crucial for confirming the elemental composition C₉H₇N₃O₂.[1]

Synthesis and Chemical Reactivity

Synthetic Approach

This compound is typically synthesized from quinoline precursors. A common synthetic strategy involves the nitration of a 4-substituted quinoline followed by amination. For instance, the synthesis can proceed from 4-hydroxyquinoline, which undergoes nitration to yield 4-hydroxy-3-nitroquinoline, followed by a chlorination step and subsequent reaction with an amine source.[4]

Caption: Generalized synthetic pathway to this compound.

Core Reactivity

The chemical behavior of this compound is dominated by the interplay between the amino and nitro groups.

-

Nucleophilicity of the Amine Group: The exocyclic amine group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation.

-

Electrophilicity of the Quinoline Ring: The nitro group strongly deactivates the quinoline ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C).[5] This transformation is a key step in synthesizing various 3,4-diaminoquinoline derivatives, which are important precursors for heterocyclic ring formation.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate in the synthesis of complex, biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

-

PI3K/mTOR Inhibitor Synthesis: The molecule serves as a key intermediate for the synthesis of quinoline-based inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are critical targets in cancer therapy.[6] The synthesis of compounds like NVP-BEZ235 and its derivatives often involves intermediates derived from substituted 3-nitroquinolin-4-amines.[6]

-

Anticonvulsant Agents: N-substituted derivatives of 4-amino-3-nitroquinolin-2-ones have been synthesized and evaluated for anticonvulsant activity.[4]

-

Building Block for Fused Heterocycles: The vicinal amino and (reducible) nitro groups provide a reactive handle for constructing fused heterocyclic systems, such as imidazo[4,5-c]quinolines, which are known to possess potent immunomodulatory and antiviral activities.

Caption: this compound as a central scaffold in drug discovery.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[2][7]

Hazard Identification

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This information is based on predicted data and should be handled with care. A comprehensive risk assessment should be performed before use.

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Avoid dust formation.[7]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

-

Storage: Keep in a tightly closed container in a dry, cool, and dark place.[9]

Conclusion

This compound is a well-characterized chemical compound with a distinct set of physical, chemical, and spectroscopic properties. Its structural features, particularly the ortho-amino-nitro substitution on the quinoline core, make it a highly versatile and valuable intermediate in the synthesis of high-value compounds, most notably in the field of oncology drug discovery. A thorough understanding of its reactivity and adherence to strict safety protocols are imperative for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-bromo-6-nitro-4-quinolinamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isobutylamino-3-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-1,2-dihydroquinolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2010, November 11). MSDS of 4-Amino-3-nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]

-

Malecki, G., Nycz, J. E., & Szala, M. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(23), 5563. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]

-

Malecki, G., Nycz, J. E., & Szala, M. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). 3-bromo-6-nitroquinolin-4-amine. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Ukrorgsintez, N. V., et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. ResearchGate. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-3-NITROQUINOLINE | 42606-33-7 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. 42606-33-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Nitroquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Nitroquinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, explore its applications in drug development with a focus on its mechanism of action, and outline essential safety and handling procedures.

Core Molecular and Physicochemical Properties

This compound, also known as 4-Amino-3-nitroquinoline, is a quinoline derivative characterized by the presence of a nitro group at the 3-position and an amine group at the 4-position of the quinoline ring.[1] This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in the design of bioactive compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42606-33-7 | PubChem[1] |

| Appearance | Yellow to green solid | ECHEMI |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 84.7 Ų | PubChem[1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the nitration of a quinoline precursor. The following protocol is a synthesized methodology based on established chemical literature.[2]

Overall Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Nitration of 4-Hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyquinoline.

-

Reagent Addition: Slowly add concentrated nitric acid to the flask while stirring. The reaction is exothermic and should be controlled in an ice bath.

-

Reaction Conditions: Heat the mixture to 95°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. The precipitate of 4-hydroxy-3-nitroquinoline is filtered, washed with cold water until the washings are neutral, and dried.

Step 2: Chlorination of 4-Hydroxy-3-nitroquinoline

-

Reaction Setup: In a fume hood, place the dried 4-hydroxy-3-nitroquinoline in a round-bottom flask.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) to the flask. This reaction is highly corrosive and should be handled with extreme care.

-

Reaction Conditions: Gently reflux the mixture for 2-4 hours.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The resulting precipitate of 4-chloro-3-nitroquinoline is filtered, washed with a dilute sodium bicarbonate solution, then with water, and dried.

Step 3: Amination of 4-Chloro-3-nitroquinoline

-

Reaction Setup: Dissolve the 4-chloro-3-nitroquinoline in a suitable solvent such as ethanol in a pressure vessel.

-

Reagent Addition: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in ethanol.

-

Reaction Conditions: Seal the vessel and heat it to 100-120°C for several hours. The pressure will increase, so proper safety precautions are essential.

-

Work-up and Isolation: Cool the vessel, and carefully vent the excess ammonia. The solvent is removed under reduced pressure. The residue is then triturated with water, filtered, and the crude this compound is recrystallized from a suitable solvent like ethanol to yield the pure product.

Applications in Drug Development and Mechanism of Action

Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial effects.[3] The introduction of a nitro group at the 3-position can significantly influence the therapeutic potential of the quinoline scaffold.

Anticancer Potential

Nitroquinoline derivatives have been investigated as potential anticancer agents.[4] The nitro group is a key pharmacophore that can be bioreduced in the hypoxic environments often found in solid tumors, leading to the formation of cytotoxic reactive species.[4]

Mechanism of Action: The anticancer activity of nitroaromatic compounds is often linked to their ability to generate reactive oxygen species (ROS) and nitric oxide (NO). Under hypoxic conditions, the nitro group can be enzymatically reduced to a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide radicals and other ROS, leading to oxidative stress and subsequent cancer cell death.

Furthermore, some quinoline derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K-Akt and EGFR pathways.[4][5]

Sources

- 1. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of a nitro group to this privileged structure gives rise to nitroquinoline derivatives, a class of compounds exhibiting a broad and potent spectrum of biological activities. These activities range from anticancer and antimicrobial to antiparasitic and antiviral effects, making them a subject of intense research in drug discovery and development.[2][3][4] This technical guide provides a comprehensive exploration of the biological activities of nitroquinoline derivatives, delving into their multifaceted mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize technical accuracy with field-proven insights to facilitate further innovation in this critical area of medicinal chemistry.

Introduction: The Significance of the Nitroquinoline Scaffold

Quinoline and its derivatives have long been recognized for their therapeutic potential, with well-known drugs like chloroquine and quinine being pivotal in the historical and ongoing fight against malaria.[1] The incorporation of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and reactivity of the quinoline ring system.[5] This modification often enhances the compound's ability to interact with biological targets, leading to a diverse array of pharmacological responses.[2][5]

The biological versatility of nitroquinoline derivatives stems from their ability to participate in various biochemical processes. These include inducing oxidative stress, chelating essential metal ions, intercalating with DNA, and modulating key signaling pathways crucial for cell survival and proliferation.[6][7][8] This guide will dissect these mechanisms, providing a granular understanding of how these compounds exert their biological effects.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6][9] Their cytotoxic effects are often attributed to a combination of mechanisms that collectively overwhelm the cancer cell's defense systems.

2.1. Induction of Oxidative Stress and Apoptosis

A primary mechanism of action for many nitroquinoline-based anticancer compounds is the generation of reactive oxygen species (ROS).[6][8] The enzymatic reduction of the nitro group can lead to the formation of radical intermediates that react with molecular oxygen, producing superoxide anions and other ROS.[8][10] This surge in intracellular ROS induces significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic pathways.[6][11]

Studies on compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have shown that this pro-apoptotic activity can be enhanced by the presence of copper, suggesting a role for metal chelation in augmenting ROS production.[6][9]

2.2. DNA Damage and Topoisomerase Inhibition

The well-studied compound 4-nitroquinoline 1-oxide (4-NQO) serves as a potent model for understanding how these derivatives can directly damage DNA.[8] 4-NQO is metabolized to a reactive electrophile that forms stable adducts with DNA bases, primarily guanine and adenine.[8][12] These adducts distort the DNA helix, interfering with replication and transcription, and can lead to mutations if not repaired.[8]

Furthermore, 4-NQO has been shown to trap topoisomerase I cleavage complexes, converting transient DNA single-strand breaks into permanent, cytotoxic double-strand breaks.[12] This inhibition of a critical DNA-repair and replication enzyme contributes significantly to its anticancer effects.

2.3. Modulation of Key Signaling Pathways

Nitroquinoline derivatives can also exert their anticancer effects by interfering with critical cellular signaling pathways. For instance, some derivatives have been shown to inhibit the activity of methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and 2), leading to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in p53 levels.[13] The inhibition of SIRT1 and 2 also increases the acetylation of p53, promoting cell senescence.[13] Additionally, compounds like nitroxoline can inhibit cathepsin B, an enzyme involved in extracellular matrix degradation, thereby blocking cancer cell migration and invasion.[13]

A representative signaling pathway illustrating the multifaceted anticancer mechanisms of nitroquinoline derivatives is depicted below:

Caption: Anticancer mechanisms of nitroquinoline derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[3][7] Nitroquinoline derivatives, such as nitroxoline (5-nitro-8-hydroxyquinoline), have demonstrated broad-spectrum activity against various bacteria and fungi.[7][14]

3.1. Chelation of Divalent Metal Cations

A key mechanism underlying the antimicrobial activity of many nitroquinoline derivatives is their ability to chelate essential divalent metal cations, such as Mg²⁺ and Mn²⁺.[7] These metal ions are crucial cofactors for a wide range of bacterial enzymes involved in processes like DNA replication, protein synthesis, and cell wall maintenance. By sequestering these ions, nitroquinolines disrupt these vital functions, leading to bacteriostatic or bactericidal effects.[7] This unique mode of action makes them particularly attractive for combating resistant strains.[7]

3.2. Outer Membrane Disruption

Recent studies on novel nitroxoline derivatives have revealed an additional mechanism involving the disruption of the bacterial outer membrane, particularly in Gram-negative bacteria.[15] This disruption enhances the permeability of the membrane, facilitating the entry of the drug and other co-administered antibiotics, potentially overcoming resistance mechanisms.[15]

3.3. Inhibition of Key Bacterial Enzymes

Some nitroquinoline derivatives exhibit specific inhibitory activity against critical bacterial enzymes. For example, certain derivatives have been shown to be potent inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics.[15] By inhibiting NDM-1, these compounds can restore the efficacy of conventional antibiotics.

The following table summarizes the minimum inhibitory concentrations (MICs) of nitroxoline against a range of clinically relevant microorganisms, highlighting its broad-spectrum activity.

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Nitroxoline | Escherichia coli | ATCC 25922 | 2-8 | [15] |

| Nitroxoline | Staphylococcus aureus | ATCC 29213 | 2-8 | [15] |

| Nitroxoline | Candida albicans | 0.031-0.5 | [14] | |

| Nitroxoline | Candida glabrata | 0.031-0.5 | [14] |

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of nitroquinoline derivatives is highly dependent on the substitution pattern around the quinoline ring.[2] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

-

Position of the Nitro Group: The position of the nitro group significantly influences the compound's electronic properties and its ability to undergo metabolic reduction, which is often a prerequisite for its biological activity.[5]

-

Substituents on the Quinoline Ring: The introduction of other functional groups, such as halogens, hydroxyl groups, or alkoxy groups, can modulate the compound's lipophilicity, metal-chelating ability, and interaction with specific biological targets.[2][16] For instance, the presence of a hydroxyl group at the 8-position, as seen in nitroxoline, is critical for its metal-chelating and antimicrobial properties.[7] In anticancer derivatives, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position have been shown to be beneficial for antiproliferative activity.[16]

-

Side Chains: The nature and length of side chains attached to the quinoline core can impact the compound's solubility, cell permeability, and target-binding affinity.[16]

A systematic SAR analysis of substituted quinolines led to the synthesis of a derivative that showed half-maximal inhibition of the immunostimulatory effect of CpG-oligodeoxynucleotides in vitro at a concentration of 0.24 nM.[17]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of nitroquinoline derivatives requires a suite of well-defined experimental protocols. The following sections provide step-by-step methodologies for key assays.

5.1. In Vitro Anticancer Activity Assessment

Principle: These assays measure the effect of the test compounds on the viability and proliferation of cancer cell lines.

Protocol (WST-1 Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitroquinoline derivatives in culture medium. Add the compounds to the wells and incubate for 72 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]

The following diagram illustrates the workflow for a typical cell viability assay.

Caption: Workflow for a cell viability assay.

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Protocol:

-

Cell Treatment: Treat cancer cells with the nitroquinoline derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

5.2. In Vitro Antimicrobial Activity Assessment

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Compound Preparation: Prepare serial two-fold dilutions of the nitroquinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

5.3. Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.

Protocol:

-

Cell Loading: Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them with the probe for 30-60 minutes.

-

Compound Treatment: Treat the cells with the nitroquinoline derivative.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[19]

Conclusion and Future Perspectives

Nitroquinoline derivatives represent a versatile and potent class of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action, particularly in the realms of anticancer and antimicrobial activities, offer promising avenues for the development of novel drugs to address pressing global health challenges. The continued exploration of their structure-activity relationships, guided by rational design and synthesis, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][20][21] The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, facilitating the advancement of nitroquinoline-based drug discovery programs from the laboratory to the clinic.

References

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

4-Nitroquinoline 1-oxide. (n.d.). Wikipedia. Retrieved from [Link]

-

Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. (2014). PubMed. Retrieved from [Link]

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

4-Nitroquinoline 1-Oxide. (n.d.). PubChem. Retrieved from [Link]

-

Some well-known quinoline based drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. (2001). Oxford Academic. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. (2006). AACR Journals. Retrieved from [Link]

-

4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Proposed mechanisms of anticancer activity of nitroxoline. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2002). PubMed. Retrieved from [Link]

-

Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (2009). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]

-

Recent advances in research of natural and synthetic bioactive quinolines. (2020). PubMed. Retrieved from [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). PubMed. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Nitroquinolin-4-amine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitroquinolin-4-amine, a key heterocyclic compound with significant implications in medicinal chemistry. From its initial synthesis in the mid-20th century to its contemporary role as a scaffold for targeted cancer therapies, this document traces the scientific journey of this molecule. We will delve into its historical discovery, detailed synthetic protocols, physicochemical properties, and its evolution as a pharmacophore, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and oncology.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a nitro group and an amino group at the 3- and 4-positions, respectively, gives rise to this compound, a molecule that has garnered significant interest for its potential in the development of targeted cancer therapies.

Historical Perspective: The First Synthesis of this compound

The pioneering work on the synthesis of 3-nitro- and 3-amino-4-dialkylaminoalkylaminoquinoline derivatives was published in 1951 by Alexander R. Surrey and Royal A. Cutler from the Sterling-Winthrop Research Institute. Their research, documented in the Journal of the American Chemical Society, laid the foundation for the exploration of this class of compounds. The initial syntheses were driven by the search for novel antimalarial agents.

The key steps in their seminal work involved the nitration of 4-hydroxyquinoline derivatives, followed by the conversion of the hydroxyl group to a chlorine atom, and subsequent amination. This foundational methodology established a viable pathway to access the this compound core structure.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | Yellow solid (predicted) | General knowledge |

| CAS Number | 42606-33-7 | |

| IUPAC Name | This compound |

Spectroscopic Data:

While comprehensive, publicly available spectroscopic data for the parent this compound is limited, the characterization of its derivatives is well-documented. The expected spectral features are as follows:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The amine protons would likely present as a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR: The spectrum would show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atoms attached to the nitro and amino groups would exhibit characteristic chemical shifts.

-

IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic system, and strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 189.0538, corresponding to the exact mass of the compound.

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved from the initial multi-step procedures to more streamlined and efficient methods. The core strategy, however, remains centered on the functionalization of a pre-formed quinoline ring.

The Historical Surrey and Cutler Synthesis (1951)

The original synthesis provides valuable insight into the fundamental chemistry of this molecule.

Figure 2: Modern synthetic route via regioselective amination.

Experimental Protocol (General Procedure):

-

Reaction Setup: 2,4-dichloro-3-nitroquinoline is dissolved in a suitable solvent (e.g., ethanol, isopropanol).

-

Amination: An excess of an ammonia source (e.g., ammonium hydroxide, ammonia in ethanol) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization or column chromatography.

Biological Significance and Applications in Drug Discovery

The initial interest in this compound derivatives as antimalarials has largely been superseded by their significant potential as anticancer agents. The presence of the nitro group at the 3-position and the amino group at the 4-position provides a crucial pharmacophore for interaction with various biological targets.

Anticancer Activity and Mechanism of Action

Numerous studies have demonstrated the potent antiproliferative activity of 3-nitroquinoline derivatives against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. 3-Nitroquinoline derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways.

Figure 3: Mechanism of action of this compound derivatives as EGFR inhibitors.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been instrumental in optimizing the anticancer potency of 3-nitroquinoline derivatives. Key findings include:

-

Substitution at the 4-amino group: Modification of the 4-amino group with various side chains has been shown to significantly influence the inhibitory activity against EGFR and the overall antiproliferative effects.

-

Substitution on the quinoline ring: The introduction of different substituents on the benzo part of the quinoline ring can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity to the target protein.

Future Directions and Conclusion

This compound has transitioned from a historical chemical entity to a versatile building block in modern drug discovery. Its core structure continues to inspire the design and synthesis of novel anticancer agents with improved potency and selectivity. Future research in this area will likely focus on:

-

The development of more efficient and environmentally friendly synthetic methodologies.

-

The exploration of novel derivatives with enhanced activity against drug-resistant cancer cell lines.

-

The investigation of dual-target inhibitors based on the 3-nitroquinoline scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 3-Nitroquinolin-4-amine

Abstract

This guide provides a comprehensive technical framework for the spectroscopic characterization of 3-nitroquinolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive and methodological guide for researchers. It synthesizes foundational spectroscopic principles with data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the title compound. We present detailed, self-validating protocols for data acquisition and offer in-depth analyses of the expected spectral features, grounded in the compound's unique electronic and structural properties. This work is intended to be an essential resource for scientists involved in the synthesis, identification, and quality control of this compound and its derivatives.

Introduction and Molecular Profile

This compound belongs to the quinoline class of nitrogen-containing heterocyclic compounds, a scaffold that is central to numerous pharmacologically active agents.[1] The introduction of a nitro group (-NO₂) at the 3-position and an amine group (-NH₂) at the 4-position creates a molecule with a highly polarized electronic structure, suggesting potential applications as a chromophore, a synthetic intermediate, or a biologically active molecule. The nitro group acts as a powerful electron-withdrawing group via resonance and inductive effects, while the amino group is a strong electron-donating group. This "push-pull" arrangement significantly influences the molecule's chemical reactivity and its spectroscopic properties.

A precise and unambiguous structural confirmation is paramount following synthesis. This guide provides the expected spectroscopic data to serve as a benchmark for such characterization.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem CID: 280005[2] |

| Molecular Weight | 189.17 g/mol | PubChem CID: 280005[2] |